molecular formula C17H20ClN5 B4064572 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B4064572
M. Wt: 329.8 g/mol
InChI Key: DPBJYYIKYGSBIY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a 4-chlorophenyl group and dipropylamine moiety in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate and a suitable diketone to form the pyrazolo[3,4-d]pyrimidine core.

Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity. Green synthesis methods, which use environmentally friendly solvents and catalysts, are also being explored to reduce the environmental impact of the production process .

Chemical Reactions Analysis

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon or copper sulfate. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of protein tyrosine kinases (PTKs), particularly the epidermal growth factor receptor (EGFR) family. By inhibiting EGFR tyrosine kinase activity, the compound can interfere with cellular processes such as growth, differentiation, and survival, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

1-(4-chlorophenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5/c1-3-9-22(10-4-2)16-15-11-21-23(17(15)20-12-19-16)14-7-5-13(18)6-8-14/h5-8,11-12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBJYYIKYGSBIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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